酸性品红钙盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

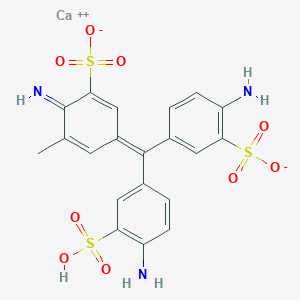

Acid Fuchsin calcium salt is a useful research compound. Its molecular formula is C20H17CaN3O9S3 and its molecular weight is 579.64. The purity is usually 95%.

BenchChem offers high-quality Acid Fuchsin calcium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid Fuchsin calcium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物染色

酸性品红在各种制剂中用作生物染色剂。 它是马松多色变异体、范吉森和马洛里结缔组织染色的成分 {svg_1}。 这些染色剂用于区分组织学组织切片中的胶原纤维和肌纤维 {svg_2}.

潜指纹的荧光染色

酸性品红可用于潜指纹的荧光染色 {svg_3}。 这种应用在法医学领域特别有用,因为它可以帮助调查人员根据指纹的独特模式识别个人 {svg_4}.

追踪植物内部的水流

酸性品红的另一个有趣应用是追踪植物内部的水流 {svg_5}。 通过将染料添加到供水中,研究人员可以观察水如何通过植物的维管系统移动 {svg_6}.

酵母的琼脂培养基

酸性品红可以添加到酵母的琼脂培养基中 {svg_7}。 染料有助于区分不同种类的酵母,使研究人员更容易研究它们的生长和行为 {svg_8}.

皮亚内斯的组织病理学多色染色

酸性品红用于皮亚内斯的组织病理学多色染色 {svg_9}。 这种染色技术用于可视化细胞和组织的不同成分,有助于诊断各种疾病 {svg_10}.

6. Ehrlich-Biondi 三酸法用于血涂片 在血液学领域,酸性品红用于 Ehrlich-Biondi 三酸法用于血涂片 {svg_11}。 这种染色方法有助于识别和区分血细胞 {svg_12}.

用于线粒体的奥特曼染色

酸性品红也用于用于线粒体的奥特曼染色 {svg_13}。 这种染色技术用于可视化细胞中的线粒体,这对与细胞代谢和能量产生相关的研究至关重要 {svg_14}.

8. 染料污染物在水中的吸附 最近的一项研究表明,酸性品红可用于吸附水中的染料污染物 {svg_15}。 研究表明,使用从鱼鳞中制备的羟基磷灰石,酸性品红具有很高的吸附性能 {svg_16}。 这种应用在环境科学领域尤其重要,因为越来越需要有效的方法从水中去除污染物 {svg_17}.

作用机制

Acid Fuchsin Calcium Salt, also known as C20H17N3O9S3.Ca, is a sulfonated triaminotriphenylmethane . It is commonly used as a biological stain in various histopathological procedures . This article aims to provide a comprehensive overview of the mechanism of action of Acid Fuchsin Calcium Salt.

Target of Action

The primary targets of Acid Fuchsin Calcium Salt are biological tissues, specifically muscle and collagen tissues . It is used to stain these tissues in various histopathological procedures .

Mode of Action

Acid Fuchsin Calcium Salt interacts with its targets by binding to the tissues and imparting a color change. This staining process allows for the visualization of the tissues under a microscope . The staining time is optimized to ensure adequate staining of muscle and collagen tissues .

Biochemical Pathways

It is known that the staining process involves the interaction of the dye with the tissue proteins, resulting in a color change that can be visualized under a microscope .

Result of Action

The primary result of the action of Acid Fuchsin Calcium Salt is the staining of muscle and collagen tissues, which allows for their visualization under a microscope . This can aid in the diagnosis and study of various medical and biological conditions.

Action Environment

The action of Acid Fuchsin Calcium Salt can be influenced by various environmental factors. For example, it is known that the dye changes from red to colorless at pH levels of 12-14 . Therefore, the pH of the environment can significantly impact the efficacy of the staining process.

生化分析

Biochemical Properties

Acid Fuchsin Calcium Salt plays a significant role in biochemical reactions, particularly as a biological stain. It interacts with various biomolecules, including proteins and enzymes, within cells. The nature of these interactions is largely due to the dye content of Acid Fuchsin Calcium Salt, which is certified to be at least 60% .

Cellular Effects

Acid Fuchsin Calcium Salt has profound effects on various types of cells and cellular processes. It influences cell function by staining specific components of the cell, allowing for better visualization and understanding of cellular structures and processes

属性

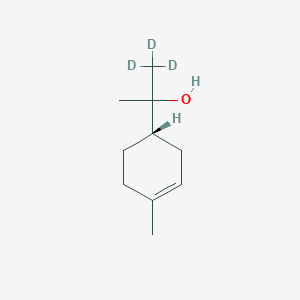

IUPAC Name |

calcium;(3E)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSOAESJQVWXBZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C(\C2=CC(=C(C=C2)N)S(=O)(=O)O)/C3=CC(=C(C=C3)N)S(=O)(=O)[O-])/C=C(C1=N)S(=O)(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17CaN3O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)